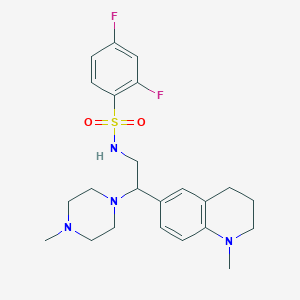
N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of furan and thiophene rings. These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide typically involves the condensation of 4-(furan-3-yl)benzylamine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
科学的研究の応用
N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.
N-(4-(furan-3-yl)benzyl)furan-3-carboxamide: Contains two furan rings instead of a furan and a thiophene ring.
N-(4-(thiophen-3-yl)benzyl)thiophene-3-carboxamide: Contains two thiophene rings instead of a furan and a thiophene ring.
Uniqueness: N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
特性
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-8,10-11H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKAENPDVJRQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CSC=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600591.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)


![3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide](/img/structure/B2600601.png)

![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)
![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)


